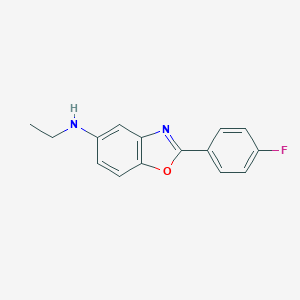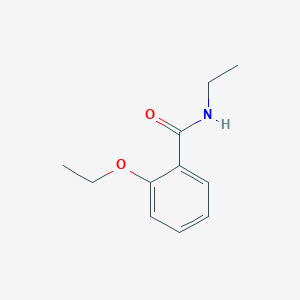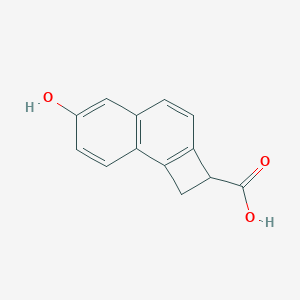
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid, also known as HCNA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HCNA is a bicyclic aromatic carboxylic acid that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been shown to exhibit a number of unique biochemical and physiological effects. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid can inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in scientific research is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in lab experiments. For example, 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is a synthetic compound that may not accurately reflect the activity of natural compounds that are found in living organisms.
Orientations Futures
There are a number of future directions that could be pursued in the study of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. One area of research that holds promise is the development of new cancer therapies based on 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. Another area of research that could be explored is the use of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as a tool for studying the mechanisms of tumor growth and proliferation. Additionally, the potential applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in other areas of scientific research, such as neuroscience and immunology, could also be explored.
Méthodes De Synthèse
The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. This adduct is then subjected to a series of reduction and oxidation reactions to yield 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as the final product.
Applications De Recherche Scientifique
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is in the field of cancer research. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
125363-72-6 |
|---|---|
Nom du produit |
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid |
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16) |
Clé InChI |
AGWMUHOZWMNNMW-UHFFFAOYSA-N |
SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
SMILES canonique |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Synonymes |
6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid 6-OH-DCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



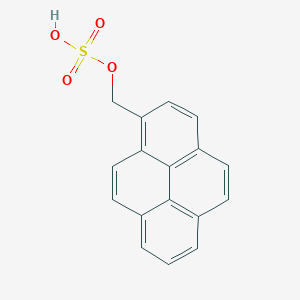
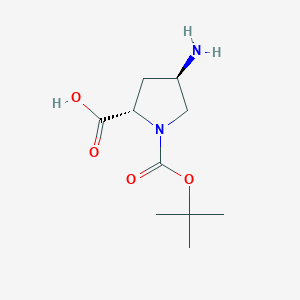
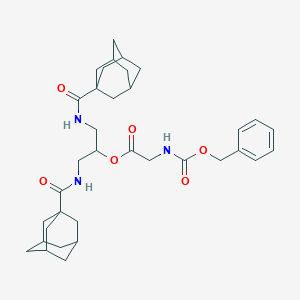
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
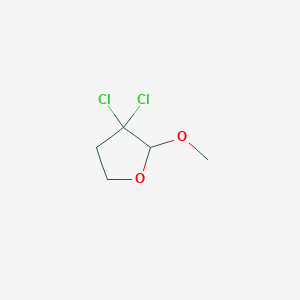
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
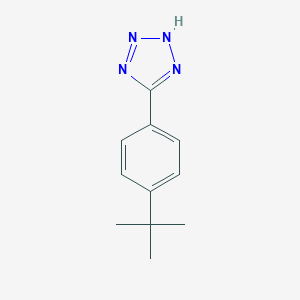
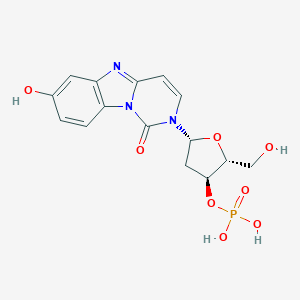
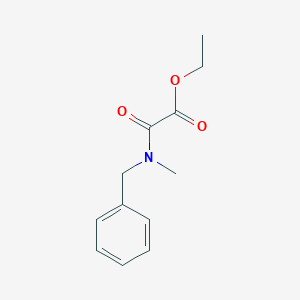
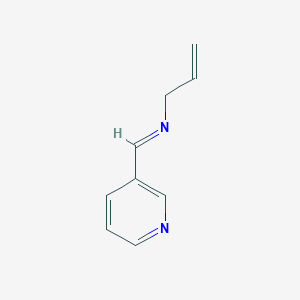
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
